5-bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine
CAS No.: 2375259-01-9
Cat. No.: VC11583681
Molecular Formula: C7H4BrClF3NO
Molecular Weight: 290.5
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2375259-01-9 |
---|---|
Molecular Formula | C7H4BrClF3NO |
Molecular Weight | 290.5 |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
The compound’s molecular formula is C₈H₅BrClF₃NO, with a molecular weight of 323.48 g/mol. Its IUPAC name derives from the pyridine backbone substituted at positions 2 (chloro), 3 (2,2,2-trifluoroethoxy), and 5 (bromo). Key structural features include:
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Pyridine ring: A six-membered aromatic ring with nitrogen at position 1.
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Electron-withdrawing groups: Bromine and chlorine enhance electrophilic reactivity, while the trifluoroethoxy group introduces steric and electronic effects .
Table 1: Calculated Physicochemical Properties
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The synthesis of 5-bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine likely involves sequential functionalization of the pyridine ring:
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Chlorination at position 2: Direct electrophilic substitution using chlorine gas or SO₂Cl₂.
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Bromination at position 5: Employing N-bromosuccinimide (NBS) or Br₂ under controlled conditions.
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Trifluoroethoxy introduction: Nucleophilic aromatic substitution (SNAr) with 2,2,2-trifluoroethanol in the presence of a base (e.g., NaH or K₂CO₃).
Optimized Synthetic Protocol
A plausible route adapts methodologies from analogous pyridine derivatives :
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Starting material: 2-Chloro-3-hydroxypyridine.
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Trifluoroethylation: React with 2,2,2-trifluoroethyl bromide under basic conditions to yield 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine.
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Bromination: Treat with NBS in acetonitrile at 0–5°C to install bromine at position 5.
Key Reaction Conditions:
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Temperature: 0–25°C to minimize side reactions.
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Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile).
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Catalyst: Lewis acids (e.g., FeCl₃) may enhance electrophilic substitution efficiency.
Applications in Scientific Research
Pharmaceutical Intermediates
Pyridine derivatives are pivotal in drug discovery. The trifluoroethoxy group enhances metabolic stability and membrane permeability, making this compound a candidate for:
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Kinase inhibitors: Bromine and chlorine substituents may coordinate with ATP-binding pockets.
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Antimicrobial agents: Halogenated pyridines exhibit activity against resistant pathogens .
Agrochemical Development
The compound’s halogenation pattern aligns with herbicides and insecticides requiring systemic uptake and environmental persistence. For example:
Future Research Directions
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Biological screening: Prioritize in vitro assays for kinase inhibition and antimicrobial activity.
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Process optimization: Develop scalable methods for trifluoroethoxy introduction via flow chemistry.
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Ecotoxicology studies: Assess biodegradation pathways and aquatic toxicity.
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